2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine
Overview
Description
2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine, also known as 1,5-diisopropylbiguanide, is a chemical compound with the molecular formula C8H19N5. It is an achiral molecule with a molecular weight of 185.27.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 1,5-diaminopentane with isopropyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, the purification steps are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division. Additionally, this compound can induce the production of reactive oxygen species, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
Proguanil: A related compound with similar structural features but different biological activity.
Chlorproguanil: Another related compound with distinct pharmacological properties.
Cycloguanil: A metabolite of proguanil with antimalarial activity.
Uniqueness of GS-18667 Free Base
2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Properties
IUPAC Name |
2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N5/c1-5(2)11-7(9)13-8(10)12-6(3)4/h5-6H,1-4H3,(H5,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPVXRBXFUWWJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)NC(=NC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196380 | |
Record name | GS-18667 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45095-69-0 | |
Record name | GS-18667 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045095690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS-18667 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GS-18667 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM7U5A2C2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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